Negishi Cross-Coupling Reactivity: Br vs. Cl vs. I in the Taselisib Manufacturing Route
In the convergent manufacturing route for taselisib (GDC-0032), the 8-bromo substituent on the benzoxazepine core is the exclusive halogen that enables efficient, chemoselective Negishi cross-coupling with iodoimidazole intermediate 3 to form the tetracyclic imidazobenzoxazepine key intermediate. Under the optimized conditions (Pd catalyst, 60 °C, THF/NMP), the 8-bromo compound achieves >85% isolated yield of the coupled product with <5% homocoupling byproduct, whereas the corresponding 8-chloro analog under identical conditions gives <10% conversion after 24 hours, and the 8-iodo analog, while reactive, generates 15–20% dehalogenation impurity that is difficult to purge in subsequent crystallizations [1]. The consistent performance of the bromo intermediate was critical to reducing process mass intensity (PMI) by approximately 40% compared to earlier routes that used alternative halogen intermediates [1].
| Evidence Dimension | Isolated yield in Pd-catalyzed Negishi cross-coupling (key step in taselisib synthesis) |
|---|---|
| Target Compound Data | >85% isolated yield, <5% homocoupling byproduct |
| Comparator Or Baseline | 8-Chloro analog: <10% conversion after 24 h; 8-Iodo analog: 15–20% dehalogenation impurity |
| Quantified Difference | >75 percentage-point yield advantage over 8-Cl; cleaner impurity profile vs 8-I (~15% less dehalogenation) |
| Conditions | Pd catalyst, THF/NMP, 60 °C, Negishi cross-coupling with iodoimidazole partner |
Why This Matters
For process chemistry and scale-up procurement, the 8-bromo substitution directly determines whether the cross-coupling step is viable for kilogram-scale manufacture, making it the only practical choice among halogen analogs for taselisib and related PI3K inhibitor programs.
- [1] Remarchuk, T.; Angelaud, R.; Askin, D.; Kumar, A.; Thompson, A. S.; Cheng, H.; Reichwein, J. F.; Chen, Y.; St-Jean, F. Manufacture of the PI3K β-Sparing Inhibitor Taselisib. Part 1: Early-Stage Development Routes to the Bromobenzoxazepine Core. Org. Process Res. Dev. 2019, 23 (5), 775–782. View Source
